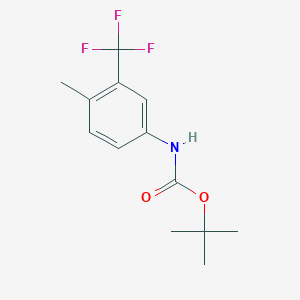![molecular formula C7H6BrClO4S2 B12097251 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid is an organosulfur compound featuring a thiophene ring substituted with bromine and a chlorosulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid typically involves multi-step organic reactions One common route starts with the bromination of thiophene to introduce the bromine atom at the desired position This is followed by sulfonylation to attach the chlorosulfonyl group
Bromination: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromothiophene.
Sulfonylation: The brominated thiophene is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Coupling Reaction: The intermediate product is coupled with a propanoic acid derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The propanoic acid moiety can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or chlorosulfonyl groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the thiophene ring.
Major Products Formed
Substitution: Products with new functional groups replacing bromine or chlorosulfonyl.
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopropionic acid: Lacks the thiophene ring and chlorosulfonyl group.
4-Bromothiophene-2-carboxylic acid: Similar thiophene structure but without the propanoic acid moiety.
5-Chlorosulfonyl-2-thiophenecarboxylic acid: Contains the chlorosulfonyl group but differs in the position and additional functional groups.
Uniqueness
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research, from synthetic chemistry to potential therapeutic applications.
Eigenschaften
Molekularformel |
C7H6BrClO4S2 |
|---|---|
Molekulargewicht |
333.6 g/mol |
IUPAC-Name |
3-(4-bromo-5-chlorosulfonylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H6BrClO4S2/c8-5-3-4(1-2-6(10)11)14-7(5)15(9,12)13/h3H,1-2H2,(H,10,11) |
InChI-Schlüssel |
YEJIMACIUCYPAD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)S(=O)(=O)Cl)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl 1,1-dimethyl-3-oxo-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxylate](/img/structure/B12097217.png)




![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)

